CPI703
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Overview
Description
CPI703 is a novel potent and specific inhibitor of CBP/EP300 bromodomain.
Scientific Research Applications
1. CPI in Plant Biology
- Electric Linear Dichroism of P700 Chlorophyll U-Protein Complexes : This study investigated the P700 chlorophyll a-protein complex (CPI) isolated from green plants. The research focused on the electric linear dichroism spectrum of CPI in aqueous solutions, contributing to our understanding of the molecular structure and function of this complex in photosynthesis (Gagliano et al., 1979).
- Localization of the Gene for P700 Chlorophyll a Protein in Pea Chloroplast DNA : This paper identified the gene location for CPI in pea chloroplast DNA, using a cell-free transcription-translation system. This discovery has implications for understanding the genetic control of photosynthesis in plants (Smith & Gray, 1984).
2. CPI in Educational Research
- Effectiveness of CPI Model in Improving Attitude Toward Science : This research focused on the Construction, Production, and Implementation (CPI) model in educational settings. It demonstrated the model's effectiveness in enhancing positive attitudes towards science among pre-service physics teachers (Sunarti et al., 2018).
3. CPI in Health and Medicine
- Practice-Based Evidence Study Design for Comparative Effectiveness Research : Discusses a methodology called practice-based evidence for clinical practice improvement (PBE-CPI), emphasizing its utility in determining effective clinical practices (Horn & Gassaway, 2007).
- Index of C-Peptide / Glucose Ratio for Carbo70 in Diabetes : This paper introduces a new evaluation method, C-peptide index for Carbohydrate-70 (CPI-Carbo70), which may be useful for assessing pancreatic function in diabetes research (Bando et al., 2018).
4. CPI in Technology and Engineering
- Cyber–Physiochemical Interfaces (CPI) : This study introduces the concept of a cyber–physiochemical interface (CPI), highlighting its potential applications in health monitoring, smart robotics, and other advanced technological fields (Wang et al., 2020).
Properties
CAS No. |
1904649-00-8 |
---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.39 |
IUPAC Name |
(R)-6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
InChI |
InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |
InChI Key |
HPSNXSAYALRMQW-LLVKDONJSA-N |
SMILES |
O=C1C[C@@H](C)NC2=C(C3=CN(C(C)(C)C)N=C3)C=CC=C2N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPI703; CPI-703; CPI 703; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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